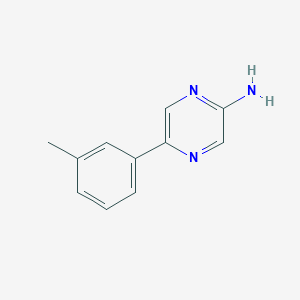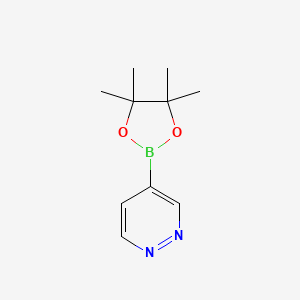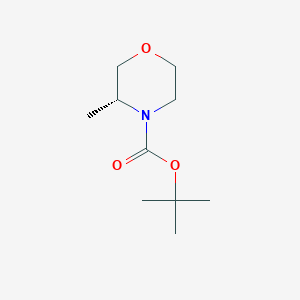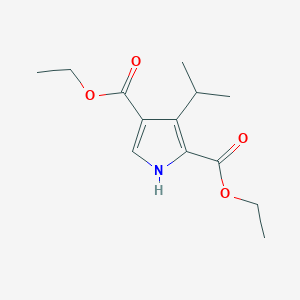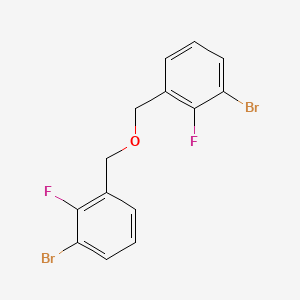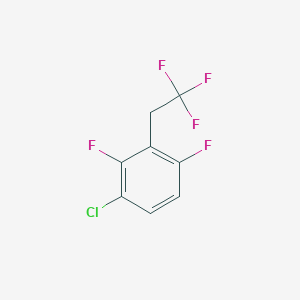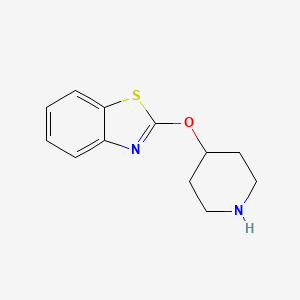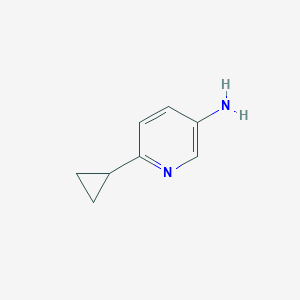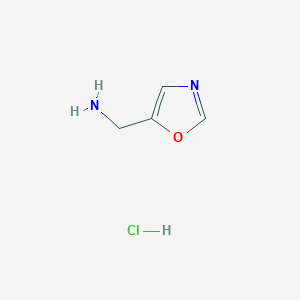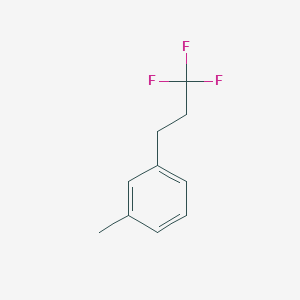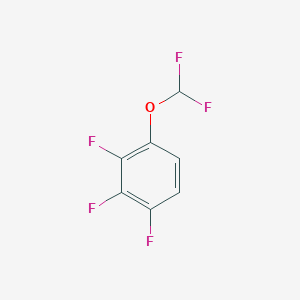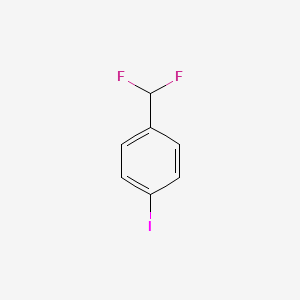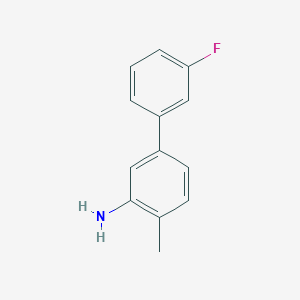
5-(3-Fluorophenyl)-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Fluorophenyl)-2-methylaniline, also known as 3-Fluoro-2-methylphenylamine, is an organic compound with a molecular formula of C8H9FN. It is a colorless solid with a pungent odor, and is used in a wide range of scientific research applications. It is a derivative of aniline, and is commonly used in the synthesis of other compounds. 3-Fluoro-2-methylphenylamine has been studied extensively in recent years due to its potential applications in various areas, such as drug synthesis, biochemistry, and physiology.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 5-(3-Fluorophenyl)-2-methylaniline involves the reaction of 3-fluoroacetophenone with methylamine followed by reduction of the resulting imine to yield the final product.
Starting Materials
3-fluoroacetophenone, methylamine, sodium borohydride, methanol, hydrochloric acid
Reaction
Step 1: Dissolve 3-fluoroacetophenone in methanol and add methylamine dropwise with stirring., Step 2: Heat the reaction mixture at reflux for several hours., Step 3: Cool the reaction mixture and add hydrochloric acid to adjust the pH to acidic., Step 4: Add sodium borohydride to the reaction mixture and stir for several hours., Step 5: Filter the reaction mixture and wash the solid with water., Step 6: Recrystallize the solid from a suitable solvent to obtain the final product, 5-(3-Fluorophenyl)-2-methylaniline.
科学研究应用
5-(3-Fluorophenyl)-2-methylanilineethylphenylamine has been used in various scientific research applications, including drug synthesis, biochemistry, and physiology. It has been used as a building block for the synthesis of other compounds, such as fluorinated phenylalanines, which are useful in the synthesis of drugs. It has also been used in the synthesis of fluoroquinolones, which are antibiotics used to treat bacterial infections. In addition, 5-(3-Fluorophenyl)-2-methylanilineethylphenylamine has been used in the synthesis of fluorinated peptides, which are important in the study of protein structure and function.
作用机制
The mechanism of action of 5-(3-Fluorophenyl)-2-methylanilineethylphenylamine is not fully understood. However, it is believed that it acts as a nucleophile, meaning that it can react with other molecules to form new compounds. This property makes it useful in the synthesis of other compounds, such as fluorinated phenylalanines and fluoroquinolones. In addition, it has been suggested that 5-(3-Fluorophenyl)-2-methylanilineethylphenylamine may act as an inhibitor of certain enzymes, which could be useful in the study of enzyme function.
生化和生理效应
The biochemical and physiological effects of 5-(3-Fluorophenyl)-2-methylanilineethylphenylamine are not well understood. However, it has been suggested that it may have an effect on the central nervous system, as it has been shown to interact with certain neurotransmitters. In addition, it has been suggested that 5-(3-Fluorophenyl)-2-methylanilineethylphenylamine may have an effect on the cardiovascular system, as it has been shown to interact with certain proteins involved in the regulation of blood pressure.
实验室实验的优点和局限性
5-(3-Fluorophenyl)-2-methylanilineethylphenylamine is a useful compound for laboratory experiments due to its ability to react with other molecules to form new compounds. It is a relatively stable compound, and can be stored for long periods of time without significant degradation. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safe to handle in the laboratory. However, it is important to note that 5-(3-Fluorophenyl)-2-methylanilineethylphenylamine can be corrosive when exposed to certain metals, and should be handled with care.
未来方向
There are many potential future directions for 5-(3-Fluorophenyl)-2-methylanilineethylphenylamine research. One potential direction is to further investigate its effects on the central nervous system, as well as its potential to act as an inhibitor of certain enzymes. Additionally, it could be used in the synthesis of new drugs, as well as in the synthesis of fluorinated peptides. Finally, further research could be done to investigate its potential applications in biochemistry and physiology, such as its potential to interact with certain proteins involved in the regulation of blood pressure.
属性
IUPAC Name |
5-(3-fluorophenyl)-2-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGXKIWTDOZSJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-2-methylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1388518.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B1388519.png)
